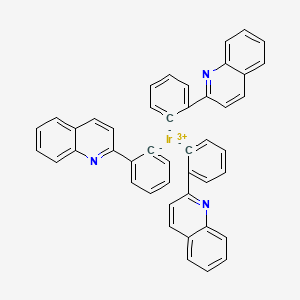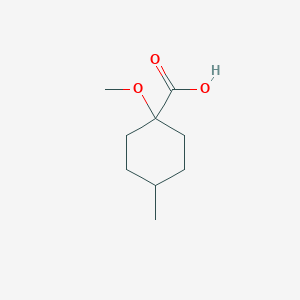
(5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is a complex organic compound that features a pyridine ring fused with a tetrahydropyrimidine ring, and a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a fully saturated tetrahydropyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways. Its hydrazine group makes it a useful tool for labeling and detecting biomolecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of (5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Imidazoles: Known for their broad range of chemical and biological properties.
Pyrazolines: These compounds have a nitrogen-based hetero-aromatic ring structure and are used in drug development.
Uniqueness
What sets (5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine apart is its unique combination of a pyridine ring, a tetrahydropyrimidine ring, and a hydrazine group. This structure provides a versatile platform for chemical modifications and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H17N5 |
|---|---|
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
(5,6-dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H17N5/c1-7-8(2)14-11(15-10(7)16-12)9-3-5-13-6-4-9/h3-8,11,14H,12H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
UENJYYUDODBOOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC(N=C1NN)C2=CC=NC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)


![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)

![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)

![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)

